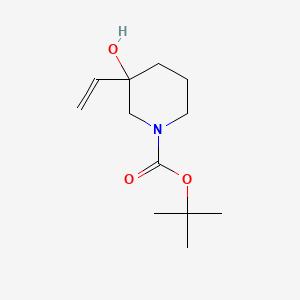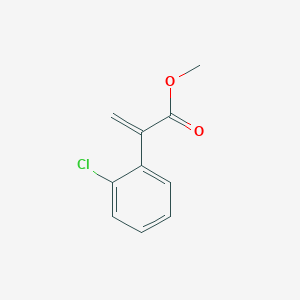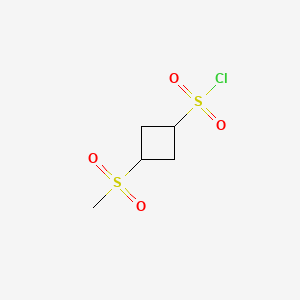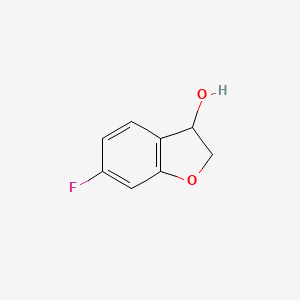![molecular formula C14H16N2O B15327695 [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 3,4-dimethylphenol with 4-chloromethylpyridine under basic conditions to form the intermediate [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanol: An intermediate in the synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine.
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methyl chloride: Another intermediate used in the synthetic route.
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanone: A related compound with a ketone group instead of a methanamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,9,15H2,1-2H3 |
InChI-Schlüssel |
YSFMVOWBXNBZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)



![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)

![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)

